molecular formula C7H5ClF3NO B12972540 4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B12972540
M. Wt: 211.57 g/mol
InChI Key: IIIMHWKVJCYUIP-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. This can be done using reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of trifluoromethylpyridine derivatives often involves large-scale reactions using specialized equipment to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both a chlorine and a methoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

4-chloro-3-methoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-3-12-2-4(6(5)8)7(9,10)11/h2-3H,1H3

InChI Key

IIIMHWKVJCYUIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)C(F)(F)F)Cl

Origin of Product

United States

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